molecular formula C10H12Cl2Hf-2 B084160 Hafnocene dichloride CAS No. 12116-66-4

Hafnocene dichloride

Cat. No.: B084160
CAS No.: 12116-66-4
M. Wt: 381.59 g/mol
InChI Key: JWEWBCISGQZGAZ-UHFFFAOYSA-L
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Description

Hafnocene dichloride, also known as this compound, is an organometallic compound with the formula C10H10Cl2Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)hafnium dichloride, also known as Hafnocene dichloride, is primarily used as a catalyst . Its targets are the reactants in the chemical reactions where it is used. It is also a starting material to prepare many kinds of hafnocene (II or IV) derivatives .

Mode of Action

This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction to proceed. The exact mode of action can vary depending on the specific reaction.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the reaction it is catalyzing. For instance, it has been used in combination with AgI salt as an effective activator for glycosyl fluoride .

Result of Action

The result of this compound’s action is the acceleration of the chemical reactions it catalyzes. This can lead to more efficient production of the desired products. In some cases, it has shown in vitro growth-inhibiting potencies against Ehrlich ascites tumor (EAT) cells .

Biochemical Analysis

Biochemical Properties

It has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells in vitro

Cellular Effects

It is known to inhibit the growth of EAT cells , suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to inhibit the growth of EAT cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Hafnocene dichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

HfCl4+2NaC5H5Hf(C5H5)2Cl2+2NaCl\text{HfCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Hf}(\text{C}_5\text{H}_5)_2\text{Cl}_2 + 2 \text{NaCl} HfCl4​+2NaC5​H5​→Hf(C5​H5​)2​Cl2​+2NaCl

The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of bis(cyclopentadienyl)hafnium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Hafnocene dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(cyclopentadienyl)hafnium dichloride include alkyl halides, Grignard reagents, and Lewis acids. These reactions are typically carried out under inert conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnocene derivatives .

Scientific Research Applications

Hafnocene dichloride has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Materials Science: The compound is used in the synthesis of advanced materials, including thin films and nanostructures.

    Pharmaceuticals: Research has explored its potential in drug development, particularly in the design of metal-based drugs.

    Chemical Research: It serves as a starting material for the synthesis of various hafnium-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)titanium dichloride
  • Bis(cyclopentadienyl)zirconium dichloride
  • Bis(cyclopentadienyl)chromium dichloride

Uniqueness

Hafnocene dichloride is unique due to the specific properties of hafnium, such as its high atomic number and density. These properties can influence the reactivity and stability of the compound, making it suitable for specialized applications that other metallocenes may not be able to achieve .

Properties

CAS No.

12116-66-4

Molecular Formula

C10H12Cl2Hf-2

Molecular Weight

381.59 g/mol

IUPAC Name

cyclopenta-1,3-diene;hafnium;dichloride

InChI

InChI=1S/2C5H6.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/p-2

InChI Key

JWEWBCISGQZGAZ-UHFFFAOYSA-L

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]

Canonical SMILES

C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf]

12116-66-4

Pictograms

Corrosive; Irritant

Synonyms

hafnocene dichloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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